molecular formula C12H16ClNO4S B486432 4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine CAS No. 723741-48-8

4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine

Cat. No.: B486432
CAS No.: 723741-48-8
M. Wt: 305.78g/mol
InChI Key: OVLFEPLNPXDXTF-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine is a chemical compound of significant interest in medicinal chemistry and antiviral research, particularly in the development of novel HIV Capsid modulators. Compounds featuring the 4-morpholinesulfonyl group attached to a chlorinated aromatic system have been strategically used in optimizing lead molecules against challenging drug targets. Research indicates that incorporating a 4-sulfonylmorpholine moiety can be a key strategy to explore interactions within the binding site of the HIV-1 capsid (CA) protein, a promising target for antiretroviral therapy . This sulfonylmorpholine chemotype is valued for its potential to contribute to a multi-site binding strategy, which aims to disrupt critical capsid-host factor interactions in the early stage of infection and promote capsid misassembly in the late stage, thereby blocking viral replication . As a building block, this compound enables researchers to probe structure-activity relationships (SAR) and refine the properties of drug candidates. It is supplied exclusively for non-human research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can inquire about custom synthesis, bulk quantities, and current availability. Standard pricing and lead times apply, with shipping available via global carriers.

Properties

IUPAC Name

4-(5-chloro-2-ethoxyphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-2-18-11-4-3-10(13)9-12(11)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLFEPLNPXDXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent choice. DCM, with its low boiling point (40°C), facilitates easy removal post-reaction but requires controlled temperatures (0–25°C) to mitigate side reactions. THF, though higher-boiling (66°C), offers improved solubility for reactants, particularly at elevated temperatures (reflux conditions). A comparative study of solvents is summarized below:

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC)
DCM0–527898.5
THF65–701.58599.2
Acetonitrile2537297.8

Data extrapolated from analogous sulfonylation reactions highlight THF’s superiority in balancing yield and reaction time.

Stoichiometry and Base Selection

A molar ratio of 1:1.1 (sulfonyl chloride:morpholine) minimizes unreacted starting material while avoiding base oversaturation. Pyridine, though effective, complicates workup due to its miscibility with water. In contrast, TEA forms a separable hydrochloride salt, streamlining purification.

Purification and Characterization

Crude product isolation typically involves sequential washes with 5% sodium bicarbonate and water to remove acidic residues. Recrystallization from ethanol-water mixtures (3:2 v/v) enhances purity to >99%, as evidenced by HPLC. Structural confirmation relies on 1H NMR^1\text{H NMR}:

  • δ 1.45 ppm (t, 3H) : Ethoxy methyl protons.

  • δ 3.60–3.75 ppm (m, 8H) : Morpholine ring protons.

  • δ 7.25–7.90 ppm (m, 3H) : Aromatic protons.

Comparative Analysis of Methodologies

ParameterDirect SulfonylationAlternative Approaches
Yield85–90%70–75%
Purity>99%95–97%
Reaction Time1.5–2 h3–4 h
Environmental ImpactModerateHigh

The direct method outperforms alternatives in efficiency and scalability, though solvent sustainability remains a concern.

Chemical Reactions Analysis

4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis Techniques

The synthesis of 4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine typically involves:

  • Reactions with sulfonyl chlorides : These reactions allow for the introduction of the sulfonyl group onto the morpholine framework.
  • Coupling reactions : The compound can be synthesized through coupling reactions involving various aryl halides and morpholine derivatives.

Chemistry

This compound serves as an intermediate in the synthesis of diverse organic compounds. Its applications include:

  • Pharmaceuticals : It is utilized in the development of drugs targeting various diseases due to its ability to modulate biological pathways.
  • Agrochemicals : The compound's properties make it suitable for developing pesticides or herbicides that require specific biological activity.

Biology

Research into the biological activities of this compound has yielded promising results:

  • Antimicrobial Activity : Studies indicate potential effectiveness against various bacterial strains, suggesting its use in developing new antibiotics.
  • Anticancer Properties : Preliminary investigations show that it may inhibit tumor cell growth, making it a candidate for cancer treatment strategies.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Delta-5-desaturase Inhibition : This compound has been identified as a potential inhibitor of delta-5-desaturase, which plays a crucial role in lipid metabolism and is linked to various metabolic disorders .
  • Eicosanoid-related Diseases : Its application in treating diseases associated with eicosanoid production (e.g., inflammation, cardiovascular diseases) is under investigation .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro assays conducted on cancer cell lines demonstrated that this compound could reduce cell viability significantly. Further studies are needed to elucidate its mechanism and optimize its structure for enhanced activity.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonylmorpholine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine 5-Cl, 2-OCH₂CH₃ C₁₂H₁₆ClNO₄S 305.5 (calculated)
4-(5-Bromo-2-methoxyphenyl)sulfonylmorpholine 5-Br, 2-OCH₃ C₁₁H₁₄BrNO₄S 335.9 (calculated)
4-(4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-2,6-dimethylmorpholine Oxazole-furan-chlorophenyl, dimethyl C₁₉H₁₉ClN₂O₅S 422.9
4-(4-Chloro-3-nitrophenyl)sulfonylmorpholine 4-Cl, 3-NO₂ C₁₀H₁₁ClN₂O₅S 306.72

Key Observations :

  • Halogen Effects : Bromine () increases molecular weight compared to chlorine but may enhance lipophilicity and binding affinity in biological systems.
  • Alkoxy Groups: Ethoxy (target) vs.
  • Complex Substituents : The oxazole-furan derivative () exhibits a larger molecular framework, suggesting specialized applications in targeting heterocyclic enzyme active sites.

Physicochemical Properties

Available data for analogs (Table 2) highlight trends in density and thermal stability:

Table 2: Physicochemical Properties

Compound Name Density (g/cm³) Boiling Point (°C)
This compound N/A N/A
4-(5-Bromo-2-methoxyphenyl)sulfonylmorpholine N/A N/A
4-(4-Chloro-3-nitrophenyl)sulfonylmorpholine 1.536 471.2
  • Nitro Substituent Impact : The nitro group in ’s compound increases density (1.536 g/cm³) and boiling point (471.2°C) due to strong intermolecular interactions and polarizability.
  • Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain likely reduces melting/boiling points compared to methoxy analogs, though experimental data are unavailable.

Reactivity and Stability Profiles

  • Halogen Stability : Bromine () may confer greater photostability than chlorine, though at the cost of higher molecular weight.
  • Steric Hindrance : Ethoxy and dimethyl groups () could reduce enzymatic degradation rates, improving in vivo stability.

Biological Activity

4-(5-Chloro-2-ethoxyphenyl)sulfonylmorpholine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a sulfonyl group and an ethoxyphenyl moiety, which contributes to its biological activity. The presence of the chloro group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate signal transduction pathways and inhibit enzyme activities through the following mechanisms:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of their activity.
  • Receptor Binding : The ethoxyphenyl moiety may enhance binding affinity towards certain receptors, affecting cellular responses.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds structurally related to this compound have been evaluated for their efficacy against bacterial strains .
  • Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects, potentially through the inhibition of specific cancer-related enzymes or pathways. This aligns with findings from similar sulfonamide compounds that have demonstrated cytotoxic effects in cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cells
Enzyme InhibitionModulates activity of specific enzymes

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various sulfonamide derivatives, this compound was shown to possess significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition . This highlights its potential as a lead compound in antibiotic development.

Case Study: Anticancer Activity

A research project focused on the structure-activity relationship (SAR) of sulfonamide derivatives identified this compound as a promising candidate for further optimization in anticancer drug development. The compound demonstrated selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity in normal cells .

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